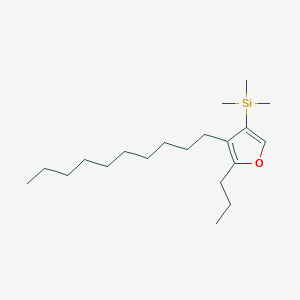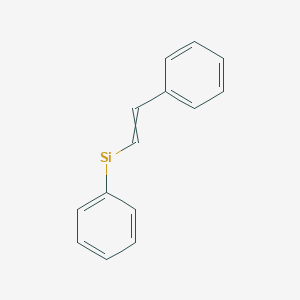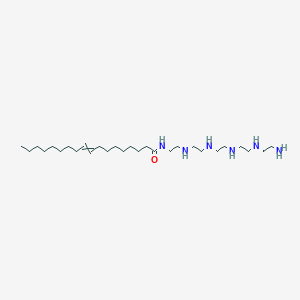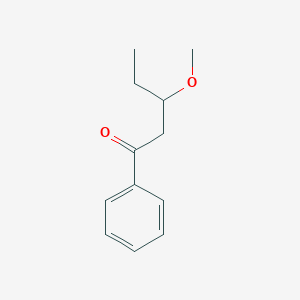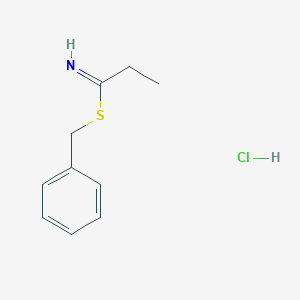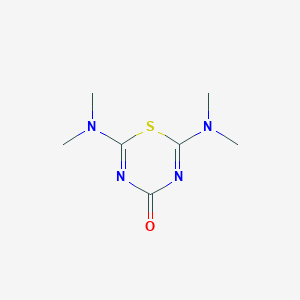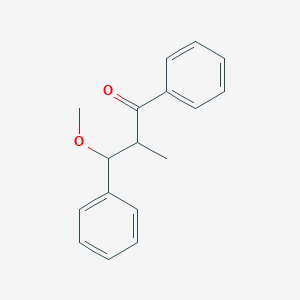
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O2 It is a derivative of diphenylpropanone, characterized by the presence of methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde derivatives with acetone in the presence of a base, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of α7 nicotinic acetylcholine receptors, influencing neuronal signaling pathways. This modulation can result in analgesic and anti-inflammatory effects, making it a candidate for pain management and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound used in organic synthesis and as a precursor for various chemical reactions.
3-Methoxy-2-cyclopenten-1-one: Another methoxy-substituted compound with applications in organic synthesis.
2-Methyl-1,3-diphenyl-1-propanone: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
167990-19-4 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(16(18)14-9-5-3-6-10-14)17(19-2)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
Clave InChI |
SYTYESVCZGDLLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
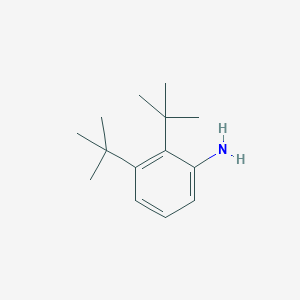
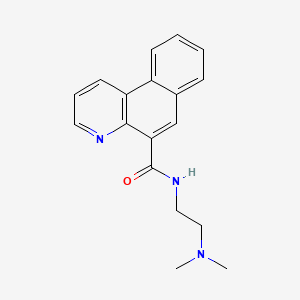
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
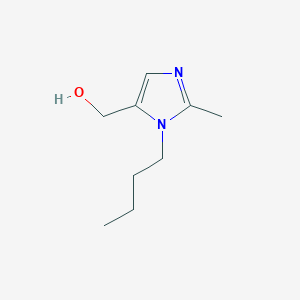
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
